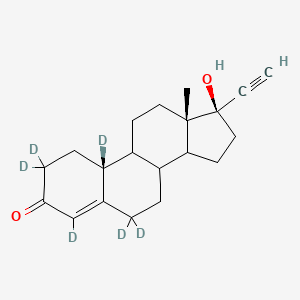
Defluoro Atorvastatin Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Defluoro Atorvastatin Sodium Salt is a derivative of Atorvastatin, a widely used statin medication for lowering cholesterol levels. This compound is an impurity found in the bulk drug and tablets of Atorvastatin . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Defluoro Atorvastatin Sodium Salt involves the removal of a fluorine atom from the Atorvastatin molecule. One common method for synthesizing Atorvastatin involves the Paal-Knorr pyrrole synthesis, followed by coordination of the phenol to a ruthenium complex . The defluoro-hydroxy precursor is produced via this method and is then converted to this compound .
Industrial Production Methods
Industrial production of Atorvastatin, and by extension its derivatives like this compound, involves several key steps. These include ketal deprotection, ester hydrolysis, and counter-ion exchange . The process is optimized to ensure high yield and purity, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Defluoro Atorvastatin Sodium Salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
Defluoro Atorvastatin Sodium Salt has several scientific research applications:
Chemistry: It is used as a reference standard in the synthesis and analysis of Atorvastatin and its derivatives.
Biology: It is used in studies to understand the metabolic pathways and interactions of statins.
Industry: It is used in the quality control and assurance processes in the pharmaceutical industry.
Mecanismo De Acción
Defluoro Atorvastatin Sodium Salt, like Atorvastatin, is a competitive inhibitor of the enzyme HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical step in cholesterol biosynthesis . By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels .
Comparación Con Compuestos Similares
Similar Compounds
Atorvastatin: The parent compound, widely used for lowering cholesterol levels.
Desfluoro Atorvastatin: Another impurity in the synthesis of Atorvastatin.
Fluorinated Atorvastatin: A derivative with a fluorine atom, used in various research applications.
Uniqueness
Defluoro Atorvastatin Sodium Salt is unique due to the absence of a fluorine atom, which can significantly alter its chemical properties and interactions. This makes it a valuable compound for studying the effects of fluorine substitution in statins .
Propiedades
Fórmula molecular |
C₃₃H₃₅N₂NaO₅ |
|---|---|
Peso molecular |
562.63 |
Sinónimos |
(βR,δR)-β,δ-Dihydroxy-2-(1-methylethyl)-4,5-diphenyl-3-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid Sodium Salt; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7R,13S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1150704.png)

![(5R,8R,9R,10R,13R,14R,17S)-17-[(5R)-5,6-dihydroxy-6-methylhept-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1150716.png)
![[3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propanoyl]oxymethyl (6R,7R)-7-[2-(2-amino-1,3-thiazol-4-yl)pent-2-enoylamino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1150717.png)
